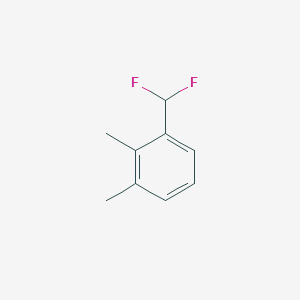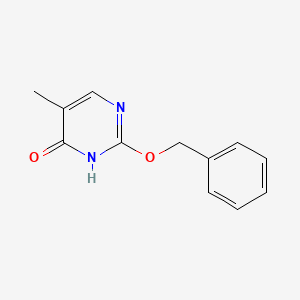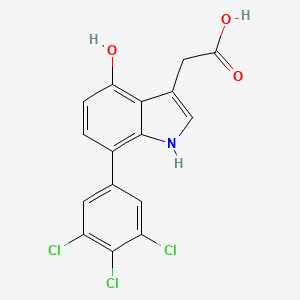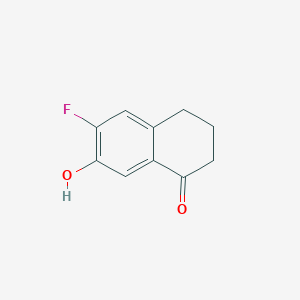
6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. One common method might include:
Starting Material: A suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 6th position using a fluorinating agent such as Selectfluor.
Hydroxylation: Introduction of the hydroxyl group at the 7th position using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2h)-one: Similar structure but with a methoxy group instead of a hydroxyl group.
6-Chloro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
391-79-7 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
6-fluoro-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9FO2/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,13H,1-3H2 |
InChI Key |
RDCXHYIXNZKVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

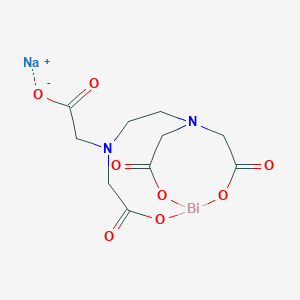

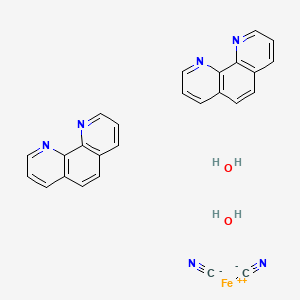
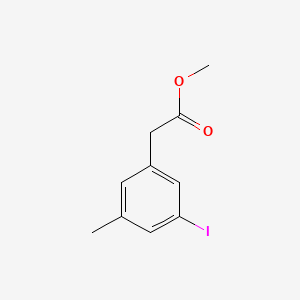
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)

